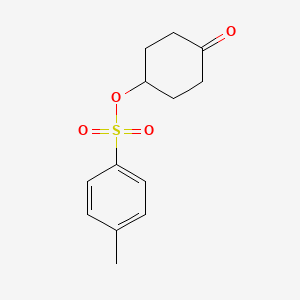

4-Oxocyclohexyl 4-methylbenzenesulfonate

描述

属性

IUPAC Name |

(4-oxocyclohexyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKMRHPBPTUYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946229 | |

| Record name | 4-Oxocyclohexyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23511-04-8 | |

| Record name | Cyclohexanone, p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxocyclohexyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme:

- Reactants: Cyclohexanone + 4-methylbenzenesulfonyl chloride

- Base: Pyridine (or other organic bases)

- Solvent: Typically anhydrous conditions, solvents like dichloromethane or chloroform are used

- Temperature: Usually ambient to slightly elevated temperatures

- Product: this compound

This method is straightforward and yields the desired sulfonate ester efficiently.

Detailed Procedure and Conditions

- Step 1: Dissolve cyclohexanone in anhydrous solvent.

- Step 2: Add pyridine to the solution to act as a base and scavenger for HCl formed during the reaction.

- Step 3: Slowly add 4-methylbenzenesulfonyl chloride under stirring at 0 °C to room temperature.

- Step 4: Stir the reaction mixture for several hours (typically 3-6 hours) to ensure completion.

- Step 5: Quench the reaction by adding water or dilute acid to remove excess reagents and byproducts.

- Step 6: Extract the organic layer, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

This method yields this compound as a crystalline solid with good purity.

Alternative Preparation Methods and Variations

Sulfonylation of Secondary Amines and Alcohols

A general procedure for sulfonylation involves the reaction of secondary amines or alcohols with sulfonyl chlorides in the presence of triethylamine and catalytic DMAP (4-dimethylaminopyridine) in dichloromethane at low temperature (0 °C). This method is adaptable for preparing sulfonate esters and sulfonamides, including derivatives of 4-oxocyclohexyl compounds.

- Reagents: Amine or alcohol, 4-methylbenzenesulfonyl chloride, Et3N, DMAP

- Solvent: CH2Cl2

- Temperature: 0 °C to room temperature

- Workup: Acidification, extraction, drying, and purification by flash chromatography

This approach has been used to prepare N-(4-oxocyclohexyl)benzenesulfonamide derivatives, demonstrating the versatility of sulfonylation chemistry in related compounds.

Reaction Optimization and Catalysis

Recent studies highlight that the choice of base and catalyst can significantly affect yield and selectivity in sulfonylation reactions. For example:

- Using bases like potassium phosphate salts (K2HPO4) can improve reaction cleanliness and yield.

- Organocatalysts such as 4-hydroxyproline in combination with phosphine ligands have been shown to enhance enantioselectivity and yield in cyclization reactions involving sulfonate intermediates.

These insights suggest that careful selection of reaction conditions can optimize the preparation of this compound for specific applications.

Chemical Reaction Analysis Related to Preparation

- The sulfonylation reaction is a nucleophilic substitution where the hydroxyl or enol form of cyclohexanone attacks the sulfonyl chloride.

- The base scavenges HCl formed, preventing side reactions.

- The ketone group remains intact during sulfonylation, preserving the 4-oxo functionality.

- Post-sulfonylation, the compound can undergo further chemical transformations such as oxidation, reduction, or substitution to yield derivatives.

Data Table Summarizing Preparation Conditions and Yields

| Preparation Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclohexanone + 4-methylbenzenesulfonyl chloride + Pyridine | Anhydrous solvent, 0 °C to RT, 3-6 h | 70-85 | Standard method, widely used |

| Sulfonylation of secondary amines/alcohols | 4-methylbenzenesulfonyl chloride, Et3N, DMAP, CH2Cl2, 0 °C to RT | 60-80 | Adaptable for sulfonamide and sulfonate esters |

| Fusion with piperidine catalyst | Ketone/amine + aromatic aldehyde + piperidine, reflux | 30-50 | Used in related sulfonate compound synthesis |

Summary of Research Findings

- The classical sulfonylation of cyclohexanone with 4-methylbenzenesulfonyl chloride in the presence of pyridine remains the most efficient and reproducible method for preparing this compound.

- Reaction parameters such as temperature, solvent, and base type influence yield and purity.

- Advanced catalytic systems and base combinations can improve reaction outcomes for derivatives.

- The compound’s preparation is well-documented in the context of organic synthesis and pharmaceutical intermediate production.

化学反应分析

4-Oxocyclohexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different functionalized products.

Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

4-Oxocyclohexyl 4-methylbenzenesulfonate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials

作用机制

The mechanism by which 4-Oxocyclohexyl 4-methylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Steric and Electronic Effects: The cyclohexanone group in 4-oxocyclohexyl tosylate introduces steric bulk and polarity compared to simpler analogs like 4-formylphenyl tosylate. The Boc-protected derivative (trans-4-(Boc-amino)cyclohexyl tosylate) has a higher molecular weight (369.50 g/mol) due to the tert-butoxycarbonyl (Boc) group, enhancing solubility in organic solvents .

- Reactivity : The aldehyde group in 4-formylphenyl tosylate enables participation in condensation reactions (e.g., with ethyl acetoacetate under microwave irradiation) , whereas the dithiazolone ring in the 4-(5-oxo-dithiazol-3-yl)phenyl derivative facilitates π-π stacking in crystal structures .

Industrial and Market Considerations

- 2-Fluoroethyl 4-methylbenzenesulfonate : Market analysis (2020–2025) highlights its role in specialty chemical manufacturing, with projected growth tied to agrochemical and pharmaceutical demand .

生物活性

4-Oxocyclohexyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H21NO5S. Its structure includes a cyclohexyl moiety and a sulfonate group, which contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyloxy group is known to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of target molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways and cellular responses.

Research Findings

Recent studies have demonstrated the compound's potential in various biological contexts:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is believed to be linked to its ability to disrupt bacterial cell wall synthesis.

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy through apoptosis induction.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Case Study 1 : A study on its antimicrobial properties demonstrated significant inhibition of Staphylococcus aureus growth when treated with varying concentrations of the compound. The results indicated a dose-dependent response, highlighting its potential as an antibacterial agent.

- Case Study 2 : In an anti-inflammatory model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, supporting its role in modulating inflammatory responses.

常见问题

Q. What are the established synthetic routes for 4-oxocyclohexyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-oxocyclohexanol under basic conditions. A common method includes refluxing with a base like K₂CO₃ in ethyl acetate, followed by extraction and recrystallization . Key factors affecting yield include:

- Base selection : Stronger bases (e.g., NaH) may accelerate sulfonate ester formation but risk side reactions.

- Solvent polarity : Ethyl acetate balances solubility and ease of purification.

- Temperature : Prolonged reflux (>5 hours) ensures complete reaction but may degrade thermally sensitive intermediates.

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Oxocyclohexanol, K₂CO₃, 4-methylbenzenesulfonyl chloride | Nucleophilic substitution |

| 2 | Ethyl acetate, reflux (5–6 hrs) | Solvent and reaction medium |

| 3 | H₂O wash, MgSO₄ drying | Purification |

| 4 | Recrystallization (hexane:EtOAc) | Isolation of pure product |

Q. How can researchers validate the purity and structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.4–2.5 ppm (tosyl methyl group) and δ 1.5–2.1 ppm (cyclohexyl protons) confirm substitution .

- ¹³C NMR : Carbonyl resonance near δ 210 ppm verifies the ketone group.

- X-ray Crystallography : Resolves stereochemical ambiguities, especially in cyclohexyl ring conformations .

- HPLC-MS : Detects trace impurities (<0.5%) and validates molecular ion peaks ([M+H]⁺ expected at m/z 297.1).

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound in nucleophilic substitution reactions?

The cyclohexyl ring’s chair conformation dictates stereoselectivity. For example:

- Axial vs. Equatorial Leaving Group : The tosyl group’s position (axial in 4-oxocyclohexyl derivatives) influences SN2 vs. SN1 pathways. Steric hindrance in axial positions may favor SN1 mechanisms, leading to racemization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, enhancing retention of configuration .

Q. Data Contradiction Analysis :

Q. How can computational modeling optimize the design of derivatives based on this compound for biological applications?

- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing Fukui indices. The ketone oxygen and sulfonate group are key reactive centers .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes). For example, the tosyl group’s sulfonate moiety may bind to arginine residues in active sites .

Q. Case Study :

| Parameter | Value | Application |

|---|---|---|

| LogP (Calculated) | 1.8 | Predicts membrane permeability |

| Polar Surface Area | 65 Ų | Estimates bioavailability |

Methodological Challenges

Q. What strategies resolve contradictions in kinetic data for this compound solvolysis studies?

- Control Experiments :

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways.

- Buffer Systems : Phosphate buffers (pH 7.4) mimic physiological conditions and reduce side reactions.

- Statistical Analysis : Multivariate regression identifies dominant factors (e.g., temperature > solvent polarity) in conflicting datasets .

Q. How should researchers adapt synthetic protocols for scale-up while maintaining reproducibility?

- Process Analytical Technology (PAT) :

- In-line IR Spectroscopy : Monitors reaction progress in real time.

- Flow Chemistry : Reduces thermal gradients in large batches.

- Case Example : Scaling from 1 mmol to 1 mol requires switching from ethyl acetate to toluene for safer solvent removal .

Applications in Academic Research

Q. What role does this compound play in studying enzyme inhibition mechanisms?

Q. Experimental Design :

| Assay | Conditions | Outcome |

|---|---|---|

| Fluorescence Quenching | λex = 280 nm, λem = 340 nm | Measures enzyme-inhibitor complex formation |

| LC-MS/MS | Collision energy 20–35 eV | Identifies modified peptide fragments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。